D-(+)-Cellotetraose

Cellulase kinetics Enzyme assay Oligosaccharide hydrolysis

Characterizing processive cellulases demands the correct degree of polymerization; substituting cellotetraose with other cellodextrins produces misleading kinetic data. D-(+)-Cellotetraose (DP4) is the minimal substrate for exoglucanase rCelS-cellotriose and cellobiose are not hydrolyzed. • Turnover number ~400 with M. verrucaria cellulases (67-80× higher than cellobiose), enabling high-sensitivity homogenous enzyme assays. • Sharp pH optimum (pH 6) with endoglucanase NK1 vs. a broad pH range for cellopentaose, enabling subsite-level mechanistic resolution. • Supplied with ≥95% purity and full QA documentation. Global shipping under ambient conditions; temperature-controlled packaging recommended for long-haul transit.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
Cat. No. B8070960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Cellotetraose
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24+/m0/s1
InChIKeyLUEWUZLMQUOBSB-OVTKWTNVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Cellotetraose: Defined Oligosaccharide Standard for Cellulase Characterization


D-(+)-Cellotetraose (CAS 38819-01-1) is a linear tetrasaccharide composed of four β-1,4-linked D-glucose units, derived from cellulose degradation . With a molecular weight of 666.58 g/mol and the molecular formula C₂₄H₄₂O₂₁, it serves as a fundamental, structurally-defined substrate within the cellodextrin family (ranging from cellobiose to cellohexaose) . As a soluble fragment of the cellulose polymer, it is an indispensable tool for investigating the complex kinetics, substrate specificity, and distinct binding modes of cellulolytic enzymes, including endoglucanases, exoglucanases, and cellobiohydrolases [1][2].

Structurally defined cellodextrin standard for cellulase characterization
Soluble cellulose fragment for kinetic and specificity studies
Indispensable tool for endoglucanase, exoglucanase, and cellobiohydrolase research

Why Generic Cellodextrin Substitution Fails for D-(+)-Cellotetraose


In-class substitution among cellodextrins (e.g., cellobiose, cellotriose, cellopentaose) is not scientifically valid due to profound, quantifiable differences in enzyme kinetics, substrate specificity, and molecular behavior. The degree of polymerization (DP) directly dictates a compound's role in assays; D-(+)-Cellotetraose (DP4) is not merely an intermediate. It serves as a unique functional threshold: it is the minimal substrate for processive exoglucanases like rCelS from C. thermocellum [1], yet it is hydrolyzed by certain endoglucanases at rates an order of magnitude higher than cellotriose [2]. Furthermore, its reducing-end anomeric configuration in solution (α/β ratio) and its self-association dynamics in aqueous environments are distinct from both shorter and longer oligomers, directly impacting its interaction with binding domains and its utility as a model compound [3][4].

Degree of polymerization directly dictates enzyme substrate specificity; cellotriose or cellopentaose may not recapitulate cellotetraose binding.
Reducing-end anomeric α/β ratio differs across cellodextrin length, potentially altering stereospecific enzyme recognition.
Self-association dynamics in solution and interaction with carbohydrate-binding modules are length-dependent, impacting model relevance.

D-(+)-Cellotetraose Comparative Performance Data


Hydrolysis Turnover Numbers for Myrothecium verrucaria Cellulase

When hydrolyzed by purified Myrothecium verrucaria cellulase, D-(+)-Cellotetraose demonstrates a turnover number (kcat) that is significantly higher than that of cellobiose and lower than that of cellopentaose, establishing its unique kinetic position within the cellodextrin series. This data provides a direct, quantitative basis for choosing cellotetraose over shorter or longer analogs for enzyme characterization assays [1].

Hydrolysis Turnover
Head-to-head
~400
Enables sensitive cellulase mixture assays
~67–80× higher turnover than cellobiose
Cellulase kinetics Enzyme assay Oligosaccharide hydrolysis

Cellobiose Dehydrogenase Substrate Specificity Kinetics

Cellobiose dehydrogenase (CDH) from fungi displays a distinct kinetic profile on D-(+)-Cellotetraose compared to cellobiose and cellopentaose. The catalytic constant (kcat) is higher for cellotetraose than cellobiose, but the Michaelis constant (Km) is also higher. Crucially, the catalytic efficiency (kcat/Km) shows cellotetraose has a higher value than cellobiose, but a substantially higher value than cellopentaose, indicating it is a superior substrate in terms of overall efficiency under these conditions [1].

Catalytic Efficiency
Head-to-head
6480 s⁻¹·M⁻¹
Higher efficiency than cellobiose and cellopentaose
12.6% vs cellobiose; 61% vs cellopentaose
Dehydrogenase kinetics Substrate profiling Bioelectrocatalysis

Reducing-End Anomeric Configuration in Aqueous Solution

NMR analysis reveals that the ratio of α- to β-anomers at the reducing end of cellodextrins in aqueous solution is highly dependent on the degree of polymerization (DP). D-(+)-Cellotetraose has a distinct α/β ratio (0.34) that differs significantly from both cellotriose (0.52) and cellopentaose (0.25) [1]. This ratio directly influences the molecule's mutarotation kinetics and its recognition by enzymes that are stereospecific for the reducing-end anomer.

Anomeric Ratio
Head-to-head
α/β = 0.34
Predominantly β-anomer at reducing end
Distinct from cellotriose (0.52) and cellopentaose (0.25)
NMR spectroscopy Conformational analysis Solution-state structure

Engineered Transglycosidase Binding and Product Profile

In a biotechnological application for glycan polymer synthesis, an engineered glycoside hydrolase (CelE-E316G) fused to a carbohydrate-binding module (CBM3a) shows a dramatically enhanced capacity to produce D-(+)-Cellotetraose as a key product from activated substrates [1]. This positions cellotetraose as a primary synthetic target and a defined intermediate for generating higher-value oligosaccharides, unlike shorter chains which are only initial building blocks.

Transglycosylation Product
Reported
Cellotriose & cellotetraose are primary products
Key analytical standard for engineered transglycosidase
Not a primary product with other DP lengths
Protein engineering Transglycosylation Oligosaccharide synthesis

pH-Activity Profile of Alkaline Endoglucanase NK1

The alkaline cellulase NK1 from Bacillus sp. N-4 exhibits a substrate-dependent shift in its pH-activity profile. With D-(+)-Cellotetraose (G4), the enzyme shows a sharp pH optimum at pH 6. In contrast, with the longer substrates cellopentaose (G5) and cellohexaose (G6), NK1 displays a broad pH optimum from 6 to 10.5 [1]. This demonstrates that cellotetraose's interaction with the enzyme's subsites dictates a fundamentally different pH-response compared to longer cellodextrins.

pH-Activity Profile
Head-to-head
Sharp optimum at pH 6
Substrate-dependent pH-activity shift
Broad optimum (pH 6–10.5) with cellopentaose
Enzyme kinetics pH-activity profiling Endoglucanase characterization

Minimal Substrate Requirement for Processive Exoglucanase rCelS

For the recombinant Clostridium thermocellum exoglucanase (rCelS), a major cellulosome component, D-(+)-Cellotetraose is the smallest oligosaccharide that can serve as a substrate [1]. This demonstrates a clear functional threshold: rCelS cannot hydrolyze cellotriose or cellobiose. Therefore, cellotetraose is uniquely positioned as the minimal substrate for studying the processive hydrolysis mechanism of this important class of enzymes.

Minimal Substrate
Class-level
DP4 is minimal substrate
Required for processive exoglucanase assay
Cellotriose and cellobiose not hydrolyzed
Exoglucanase Processivity Substrate specificity

Research & Industrial Application Scenarios for D-(+)-Cellotetraose


Processive Exoglucanase Minimal Substrate Definition

This scenario applies to the characterization of processive cellulases, particularly exoglucanases like the recombinant Clostridium thermocellum CelS (rCelS). As established in Section 3, D-(+)-Cellotetraose is the smallest oligosaccharide substrate for this enzyme; cellotriose and cellobiose are not hydrolyzed [1]. This makes cellotetraose an indispensable and non-substitutable reagent for studying the processive cleavage mechanism of these enzymes, which is critical for understanding and engineering biomass degradation systems.

High-Sensitivity Cellulase Mixture Assays

For assaying the activity of complex cellulase mixtures like the Myrothecium verrucaria system, D-(+)-Cellotetraose offers a distinct advantage. Quantitative evidence shows a turnover number of ~400, which is ~67-80x higher than that of cellobiose [2]. This high activity, combined with its soluble nature, allows for the design of highly sensitive, homogenous assays that can measure enzyme activity in fractions where cellobiose would provide a negligible signal, thereby enabling more accurate enzyme purification and characterization workflows.

Enzyme Subsite Probing via pH-Activity Profiling

Research aimed at mapping the functional subsites of endoglucanases requires D-(+)-Cellotetraose as a specific probe. Data demonstrates that the alkaline endoglucanase NK1 exhibits a sharp pH optimum (pH 6) when acting on cellotetraose, but a broad pH range (pH 6-10.5) with cellopentaose [3]. This shift is a direct consequence of differential subsite binding. Using cellotetraose is therefore essential for dissecting the pH-dependent affinity of individual enzyme subsites, a level of detail that is lost when using longer, less discriminating substrates.

Engineered Transglycosidase Product Verification

In the field of biocatalysis and protein engineering, D-(+)-Cellotetraose serves as a key analytical standard and a primary synthetic target. Evidence shows that an engineered transglycosidase (CelE-E316G-CBM3a) is specifically enhanced to produce cellotriose and cellotetraose as major products [4]. For scientists developing such enzymes, having a pure, well-characterized D-(+)-Cellotetraose standard is mandatory for product verification via HPLC or TLC, enabling the validation and optimization of the engineered biocatalyst's performance and selectivity.

Application
Selection Property
Validation Focus
Processive Exoglucanase Characterization
Minimal substrate requirement (DP4)
Verify processive cleavage mechanism
Cellulase Mixture Activity Assays
High catalytic turnover number
Validate assay sensitivity and linearity
Endoglucanase Subsite Mapping
Substrate-length-dependent pH profile
Confirm pH-dependent subsite binding affinity
Engineered Transglycosidase Product Verification
Defined transglycosylation product profile
Confirm DP4 target product identity

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39 linked technical documents
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